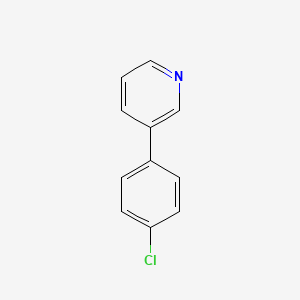

3-(4-Chlorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNIXEJSFQOEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523439 | |

| Record name | 3-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-97-1 | |

| Record name | 3-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 3-Arylpyridine Scaffold

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)pyridine

The this compound moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding via the pyridine nitrogen, and the electronically distinct nature of its two aromatic rings make it a cornerstone for designing molecules with specific biological activities or material properties. Compounds incorporating this structure are explored as antagonists, inhibitors, and modulators in various drug discovery programs, including treatments for neurological disorders and cancer.[1][2]

Given its importance, the efficient and scalable synthesis of this compound is a critical objective for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the primary synthetic pathways, focusing on the mechanistic rationale behind methodological choices and offering practical, field-proven insights for its construction. We will delve into the core of modern synthetic strategy: transition-metal-catalyzed cross-coupling reactions, which represent the most robust and versatile approaches to this target molecule.

Core Synthetic Strategy: Transition-Metal-Catalyzed Cross-Coupling Reactions

The formation of the C-C bond between the pyridine ring and the chlorophenyl ring is most effectively achieved through cross-coupling chemistry. These reactions, catalyzed by transition metals like palladium or nickel, offer high yields and broad functional group tolerance. The general catalytic cycle, illustrated below, forms the mechanistic basis for these powerful transformations.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)pyridine is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a diverse range of molecules with potential biological activities. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its application in drug design and development. Understanding these properties allows researchers to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a therapeutic agent. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details robust experimental protocols for the determination of key parameters that are not yet publicly documented.

Molecular and General Properties

A foundational understanding of this compound begins with its basic molecular and physical characteristics. This information is crucial for accurate experimental design and interpretation of results.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClN | - |

| Molecular Weight | 189.64 g/mol | [1] |

| CAS Number | 5957-97-1 | [1] |

| Physical Form | Liquid at room temperature | [1] |

| InChI | InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | [2] |

| InChIKey | TYNIXEJSFQOEQF-UHFFFAOYSA-N | [2] |

| SMILES | c1ncc(cc1)-c1ccc(cc1)Cl | [2] |

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug discovery, quantifying the lipophilicity of a compound. It governs the compound's ability to cross biological membranes and influences its distribution and metabolism. A balanced logP is often sought to ensure adequate bioavailability.

Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimental logP determination[3]. It directly measures the partitioning of a compound between a non-polar organic solvent (typically n-octanol) and an aqueous phase (typically a buffer at a specific pH).

Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The volume ratio can be adjusted depending on the expected logP.

-

Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[4].

-

Aqueous Solubility

Aqueous solubility is a paramount physicochemical property for any compound intended for biological application. It directly impacts dissolution, absorption, and ultimately, bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Quantitative experimental data for the aqueous solubility of this compound is not currently available. Given its lipophilic nature, it is expected to have low aqueous solubility.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate buffer at various pH values) in a glass vial. The excess solid/liquid should be visually apparent.

-

-

Equilibration:

-

Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Filter the solution through a 0.45 µm filter to remove any undissolved compound.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent if necessary.

-

Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Result:

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The pyridine nitrogen in this compound is basic and can be protonated. The pKa of the conjugate acid is crucial for understanding its solubility, membrane permeability, and potential for salt formation.

The experimental pKa of this compound has not been reported. The pKa of pyridine is approximately 5.2. The 4-chlorophenyl group is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the pyridine nitrogen, resulting in a pKa slightly lower than 5.2.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Dilute with water to a known volume.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a beaker with a magnetic stirrer.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Spectral Properties

Spectroscopic data are essential for the structural confirmation and identification of this compound.

Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in the SpectraBase database[2]. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and an M+2 peak at m/z 191 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra are not readily available, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum would show signals for the aromatic protons on both the pyridine and the chlorophenyl rings. The protons on the pyridine ring would typically appear at lower field (higher ppm) compared to those on the chlorophenyl ring. The coupling patterns would be complex due to spin-spin coupling between adjacent protons.

-

¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom, with C2 and C6 appearing at the lowest field[5][6]. The carbon attached to the chlorine atom in the chlorophenyl ring would also show a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations in the aromatic rings in the region of 1600-1400 cm⁻¹[7].

-

C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and has outlined detailed, field-proven experimental protocols for the determination of its logP, aqueous solubility, and pKa. While some experimental data for this compound are sparse in the public domain, the provided methodologies offer a robust framework for researchers to generate these critical data points. A thorough understanding and experimental determination of these physicochemical properties are indispensable for advancing the study of this compound and its derivatives in drug discovery and other scientific applications.

References

- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (3~{S})-3-(4-chlorophenyl)-3-(2-oxidanylidene-1~{H}-pyridin-4-yl)propanoic acid | C14H12ClNO3 | CID 137797042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. testbook.com [testbook.com]

- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

3-(4-Chlorophenyl)pyridine CAS number and nomenclature

An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a biaryl pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a versatile building block in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound is a heterocyclic compound featuring a pyridine ring substituted with a 4-chlorophenyl group at the 3-position. This structural motif is a common scaffold in medicinal chemistry due to the diverse biological activities associated with both pyridine and substituted phenyl rings.[1]

| Identifier | Value |

| CAS Number | 5957-97-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₈ClN[2] |

| Molecular Weight | 189.64 g/mol [2] |

| InChI | 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H |

| InChIKey | TYNIXEJSFQOEQF-UHFFFAOYSA-N[2] |

| SMILES | c1ncc(cc1)-c1ccc(cc1)Cl[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | 98% | |

| Shipping Temperature | Normal transportation (<77°F) |

Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and chlorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][4] This reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[5][6]

The core principle of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-chlorophenylboronic acid) with a halide (3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst and a base.[4][7]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound. The choice of a bromo- or chloro-pyridine will affect the reactivity, with bromopyridines generally being more reactive.[8]

Materials:

-

3-Bromopyridine (or 3-chloropyridine)

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene and Water (or another suitable solvent system like 1,4-Dioxane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ - 2-5 mol%), and a suitable ligand (e.g., PPh₃ - 4-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The use of an aqueous solvent system is an environmentally benign approach.[3] Add the base, such as potassium carbonate (2.0-3.0 eq). The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Reaction Monitoring: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in the design of new molecules with potential therapeutic applications. Both the pyridine ring and the 4-chlorophenyl group are prevalent in a wide range of biologically active compounds.[1][9]

The pyridine nucleus is a common feature in many FDA-approved drugs and is known to be involved in various biological processes.[1] Similarly, the 4-chlorophenyl moiety is a key component of numerous compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.[9][10] For instance, chlorphenamine, an antihistamine, contains a 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine structure, highlighting the relevance of this core in drug design.[11][12]

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.[13] By modifying the pyridine or phenyl rings, or by introducing new functional groups, researchers can fine-tune the pharmacological properties of these molecules.

Role as a Scaffold in Drug Design

Caption: this compound as a central scaffold for developing new therapeutic agents.

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. Mass spectrometry data, specifically from GC-MS, is available for this compound.[2]

Safety and Handling

| Safety Aspect | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[14] |

| Handling | Handle in a well-ventilated place or under a chemical fume hood.[14][16] Avoid contact with skin and eyes.[14] Avoid the formation of dust and aerosols.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[16] |

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a chemically significant molecule with a well-defined identity and accessible synthetic routes, primarily through the robust Suzuki-Miyaura cross-coupling reaction. Its structural components are prevalent in numerous biologically active compounds, making it a valuable scaffold for the design and development of novel therapeutic agents. Proper handling and safety precautions are essential when working with this compound and its derivatives. This guide serves as a foundational resource for researchers to further explore the potential of this compound in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 12. 132-22-9|3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 13. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. biosynth.com [biosynth.com]

biological activity of 3-(4-Chlorophenyl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)pyridine Derivatives

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets, offering a fertile ground for drug discovery. The this compound scaffold has emerged as one such structure. Its derivatives have been shown to possess a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibiting properties.[1][2][3] The inherent versatility of the pyridine ring, combined with the electronic and steric properties of the 4-chlorophenyl group, creates a unique chemical entity that can be readily modified to fine-tune its biological profile.

This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. The insights and methodologies presented herein are synthesized from peer-reviewed literature and grounded in established laboratory practices, offering a robust resource for the scientific community.

Chapter 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have demonstrated significant potential in this area, primarily through the targeted inhibition of key enzymes that regulate cell growth and survival.[4][5]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Pim-1 kinase. These enzymes are critical regulators of the cell cycle and are often dysregulated in cancer cells.

-

CDK Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl)-4-(4-chlorophenyl) core have been identified as potent inhibitors of CDK2 and CDK9.[4] By inhibiting these kinases, the compounds disrupt the normal progression of the cell cycle, leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in cancer cells.[4]

-

Pim-1 Kinase Inhibition: Pim-1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation. Novel 3-cyanopyridine derivatives have been designed as effective Pim-1 inhibitors, demonstrating significant cytotoxicity against breast cancer cell lines.[5]

In Vitro Antiproliferative Activity

The cytotoxic potential of these derivatives has been validated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these evaluations.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [4] |

| Pyrazolo[3,4-b]pyridines | Compound 14g | HCT-116 (Colon) | 1.98 | [4] |

| Pyrazolo[3,4-b]pyridines | Compound 14g | MCF7 (Breast) | 4.66 | [4] |

| 3-Cyano-2-methoxypyridines | Compound 8f (naphthyl moiety) | MCF-7 (Breast) | 1.69 ± 0.07 | [5] |

| 3-Cyanopyrid-2-ones | Compound 7h (3-pyridyl moiety) | MCF-7 (Breast) | 1.89 ± 0.08 | [5] |

| 3-Cyano-1-methylpyrid-2-one | Compound 9d (4-chlorophenyl group) | MCF-7 (Breast) | 2.05 ± 0.08 | [5] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure has revealed key determinants for anticancer activity:

-

The presence of a nitrile (-CN) group at position 3 of the pyridine ring is often essential for cytotoxic activity.[6]

-

Substituents on the phenyl ring, such as methoxy (-OCH₃) and additional chloro (-Cl) groups, can significantly enhance potency.[1][6]

-

For pyrazolo[3,4-b]pyridines, specific substitutions like a para-hydroxy group on the phenyl ring at position 4 can enhance activity against cell lines like MCF7 and HCT-116.[4]

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, Hela) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization: CDK Inhibition and Cell Cycle Arrest

Caption: Simplified cell cycle pathway showing inhibition points by pyrazolo[3,4-b]pyridine derivatives.

Chapter 2: Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The this compound scaffold has been incorporated into various heterocyclic systems that exhibit promising activity against a range of bacteria and fungi.[7][8]

Spectrum of Activity

Derivatives, particularly those fused with pyrazole and triazole rings, have shown notable efficacy:

-

Antibacterial: Activity has been observed against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10]

-

Antifungal: Several compounds demonstrate good activity against pathogenic fungi, including Aspergillus and Candida species.[7][9]

-

Antitubercular: A significant finding is the activity of some 3-(4-chlorophenyl)-4-substituted pyrazole derivatives against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[7][8]

| Compound Class | Organism | Activity Metric | Result | Reference |

| Pyrazole Derivatives | Mycobacterium tuberculosis H37Rv | MIC | Promising Activity | [7] |

| Pyrazole Derivatives | Candida albicans | MIC | Good Activity | [7] |

| Pyrazole Derivatives | Aspergillus niger | MIC | Good Activity | [7] |

| Azetidine-2-ones | S. aureus, E. coli, P. aeruginosa | MIC | Potent Activity | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometry.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. The concentration range should be broad enough to capture the MIC (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by adding a growth indicator like resazurin or by reading the optical density (OD) at 600 nm.

Visualization: Antimicrobial Screening Workflow

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a new compound.

Chapter 3: Targeted Enzyme Inhibition

Beyond broad cytotoxicity, this compound derivatives have been engineered for the selective inhibition of specific enzymes implicated in various diseases, from Alzheimer's to cancer.

Cholinesterase Inhibition for Neurodegenerative Disease

Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine and the aggregation of amyloid-beta (Aβ) plaques. Pyridine derivatives with carbamic or amidic functions have been designed as dual-action agents.[11]

-

Mechanism: These compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. Molecular docking studies suggest a sophisticated binding mechanism where the inhibitor interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.[11]

-

Dual Functionality: Importantly, some of these carbamate derivatives also inhibit the self-aggregation of the Aβ₄₂ peptide, addressing a second key pathological feature of Alzheimer's disease.[11]

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Carbamate 8 | human AChE | 0.153 ± 0.016 | [11] |

| Carbamate 11 | human BChE | 0.828 ± 0.067 | [11] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play roles in pH regulation and other physiological processes. Certain isoforms, like hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable anticancer targets.[12] 4-Substituted pyridine-3-sulfonamides have been developed as potent CA inhibitors.

-

Mechanism: The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the zinc ion in the enzyme's active site.

-

Selectivity: By modifying the substituent at the 4-position of the pyridine ring, often using "click chemistry" to add triazole-linked tails, researchers can achieve selectivity for different CA isoforms.[12][13] This is crucial for minimizing off-target effects. For example, compound 23 showed high potency against the tumor-associated isoform hCA XII (Kᵢ = 91 nM).[13]

Visualization: Dual-Site AChE Inhibition

Caption: Inhibitor binding to both the Catalytic (CAS) and Peripheral (PAS) sites of AChE.

Chapter 4: General Synthesis Strategies

The biological evaluation of these derivatives is underpinned by robust and flexible synthetic chemistry. Several key strategies are employed to construct the this compound core and its analogues.

-

Building the Core: A common method involves the reaction of 4-chlorophenylacetonitrile with a substituted pyridine, such as 2-chloropyridine, in the presence of a strong base like sodium amide.[14]

-

Multi-component Reactions: The synthesis of complex fused systems like pyrazolo[3,4-b]pyridines often relies on multi-component reactions where several starting materials are combined in a single step to build the heterocyclic core. This is an efficient way to generate chemical diversity.[3][4]

-

Post-modification using Click Chemistry: For derivatives like the CA inhibitors, a core structure (e.g., 4-azidopyridine-3-sulfonamide) is first synthesized. This "clickable" handle is then used in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a wide variety of "tail" fragments, enabling rapid SAR exploration.[13]

Visualization: Generalized Synthetic Scheme

Caption: A generalized schematic for the synthesis of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold has unequivocally proven its value as a privileged structure in drug discovery. The derivatives explored in this guide showcase a remarkable functional diversity, with potent activities against cancer, microbial pathogens, and key enzymes involved in neurodegeneration. The success of these compounds stems from a combination of the core's favorable binding properties and the synthetic tractability that allows for extensive structure-activity relationship studies.

The path forward is rich with opportunity. Future research should focus on:

-

Optimizing Selectivity: Enhancing selectivity for specific enzyme isoforms or cancer cell types to minimize off-target toxicity and improve the therapeutic index.

-

Pharmacokinetic Profiling: Moving beyond in vitro activity to systematically evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, its potential in other areas like inflammatory or cardiovascular diseases warrants investigation.

-

Advanced Drug Delivery: Formulating the most promising compounds into novel drug delivery systems to improve bioavailability and targeted delivery to the site of action.

By continuing to integrate synthetic chemistry, biological screening, and computational modeling, the research community can fully exploit the therapeutic potential of this remarkable chemical class.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Chlorphenamine - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 3-(4-Chlorophenyl)pyridine

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a chlorophenyl group, is a common scaffold in a variety of biologically active molecules. Accurate and comprehensive characterization of this compound is paramount for its application in drug discovery and development, where precise structural elucidation and purity assessment are non-negotiable.

This technical guide, designed for the discerning researcher, provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the author aims to not only present the data but also to provide insights into the experimental rationale and the interpretation of the spectral features, thereby offering a self-validating framework for the analysis of this important molecule.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound.

Molecular Formula: C₁₁H₈ClN

Molecular Weight: 189.64 g/mol

InChI: 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H

InChIKey: TYNIXEJSFQOEQF-UHFFFAOYSA-N

The molecule consists of a pyridine ring substituted at the 3-position with a 4-chlorophenyl group. This substitution pattern influences the electronic distribution within both aromatic rings, which in turn dictates the characteristic signals observed in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Proposed)

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for ensuring the dissolution of a wider range of substances and for observing labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

-

Experiment: A standard one-pulse experiment.

-

Parameters:

-

Number of scans: 16-32 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

-

¹³C NMR Acquisition:

-

Experiment: A proton-decoupled experiment (e.g., zgpg30).

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the chlorophenyl rings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~8.8 | Doublet | 1H |

| H-6 | ~8.6 | Doublet | 1H |

| H-4 | ~7.9 | Doublet of Triplets | 1H |

| H-5 | ~7.4 | Doublet of Doublets | 1H |

| H-2', H-6' | ~7.6 | Doublet | 2H |

| H-3', H-5' | ~7.4 | Doublet | 2H |

Rationale behind the Predictions:

-

The protons on the pyridine ring are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

H-2 and H-6, being ortho to the nitrogen, will be the most deshielded.

-

The protons on the chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-6 | ~148 |

| C-4 | ~135 |

| C-5 | ~124 |

| C-3 | ~138 |

| C-1' | ~137 |

| C-4' | ~134 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~128 |

Justification of Predicted Shifts:

-

The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2 and C-6 being the most downfield.

-

The carbon attached to the chlorine atom (C-4') will be deshielded.

-

The quaternary carbons (C-3 and C-1') will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is available on SpectraBase and is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bond.

Experimental Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| ~1100 | C-Cl stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Interpretation of Key Bands:

-

The aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

-

The characteristic "breathing" modes of the pyridine and benzene rings are observed in the 1600-1450 cm⁻¹ region.

-

The C-Cl stretching vibration is typically found in the fingerprint region and can be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is also available on SpectraBase.

Experimental Protocol

-

Ionization Method:

-

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules.

-

-

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Expected Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 189, corresponding to the molecular weight of this compound. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak is expected.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Key Fragments:

-

Loss of Chlorine: A fragment at m/z 154 corresponding to the loss of a chlorine radical.

-

Cleavage of the C-C bond: Fragmentation at the bond connecting the two rings can lead to ions corresponding to the pyridine radical cation (m/z 78) and the chlorophenyl radical cation (m/z 111/113).

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR data with expected IR and MS spectral features, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The causal explanations behind the spectral interpretations are grounded in the fundamental principles of spectroscopy and the known behavior of related chemical structures. This guide serves as a valuable resource for anyone working with this compound, facilitating its seamless integration into research and development workflows.

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)pyridine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a foundational resource for researchers. It outlines the underlying principles of solubility, provides detailed experimental protocols for its determination, and offers a framework for the systematic evaluation and presentation of solubility data. The methodologies described herein are designed to ensure scientific rigor and reproducibility, empowering drug development professionals to make informed decisions based on robust experimental evidence.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical science.[1] For an API like this compound, understanding its solubility profile in a range of organic solvents is paramount for several key reasons:

-

Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent purification steps, such as recrystallization.[2][3]

-

Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in developing various dosage forms, including oral solutions, injectables, and topical formulations.[4][5]

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and, consequently, bioavailability. Poor aqueous solubility is a major challenge in drug development.[6]

-

Analytical Method Development: The development of accurate and precise analytical methods, such as High-Performance Liquid Chromatography (HPLC), often requires the API to be soluble in the mobile phase.[7]

This guide will provide researchers, scientists, and drug development professionals with the necessary tools to systematically investigate the solubility of this compound in various organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous understanding requires consideration of the thermodynamic principles governing the dissolution process.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first examine its molecular structure.

-

Structure: The molecule consists of a pyridine ring substituted with a 4-chlorophenyl group.

-

Polarity: The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding as an acceptor. The chlorophenyl group is largely nonpolar, though the chlorine atom adds some polar character. The overall molecule can be considered moderately polar.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Based on these features, it is anticipated that this compound will exhibit greater solubility in polar and moderately polar organic solvents compared to nonpolar solvents. Solvents capable of hydrogen bonding are also likely to be effective.

The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent can be understood as a two-step process:

-

Lattice Disruption: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy).

-

Solvation: Energy is released when the solute molecules are surrounded by solvent molecules (solvation energy).

The overall enthalpy of solution (ΔHsol) is the sum of the lattice energy and the solvation energy. For dissolution to be favorable, the Gibbs free energy of solution (ΔGsol) must be negative. This is described by the equation:

ΔGsol = ΔHsol - TΔSsol

where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the dissolved state is more disordered than the crystalline state.

Predicting Solubility

While experimental determination is the gold standard, several theoretical models can be used to predict solubility. These range from empirical models based on solubility parameters (e.g., Hansen and Hildebrand) to more complex thermodynamic models like UNIFAC and COSMO-RS.[8][9] In recent years, machine learning models trained on large datasets of experimental solubility data have also shown promise in accurately predicting solubility.[10][11][12]

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This section provides a detailed protocol for this method.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility determination is 25 °C.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.

-

Data Presentation and Interpretation

The systematic presentation of solubility data is crucial for easy comparison and interpretation.

Tabular Representation of Solubility Data

The experimentally determined solubility data should be organized in a clear and concise table.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Experimental Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value | Experimental Value |

| Chloroform | Nonpolar | 25 | Experimental Value | Experimental Value |

| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value |

| n-Hexane | Nonpolar | 25 | Experimental Value | Experimental Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Graphical Representation and Trend Analysis

Plotting the solubility data can help visualize trends. For instance, a bar chart comparing the solubility in different solvents can provide a quick overview of the most suitable solvents.

Logical Relationship Diagram

Caption: Factors influencing the equilibrium solubility of a solute in a solvent.

Application in Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success is highly dependent on the choice of solvent.[2][3] An ideal recrystallization solvent should exhibit the following properties:

-

The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

-

The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

-

The solvent should not react with the compound.

-

The solvent should be volatile enough to be easily removed from the purified crystals.

The solubility data generated using the protocol in this guide will be invaluable for selecting an appropriate solvent or solvent system for the recrystallization of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the dissolution process with a robust experimental methodology, researchers can generate reliable and reproducible solubility data. This information is fundamental to advancing the development of this compound as a potential therapeutic agent, enabling informed decisions in process chemistry, formulation science, and analytical development.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 11. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: From Synthesis to Application

This guide offers a comprehensive technical overview of 3-(4-Chlorophenyl)pyridine, a heterocyclic compound of considerable importance in contemporary drug discovery and materials science. We will explore its synthetic origins, provide detailed experimental methodologies, and elucidate its role as a critical building block for targeted therapeutics, offering insights relevant to researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Value of the 3-Arylpyridine Scaffold

The pyridine ring is a privileged heterocyclic motif, integral to a multitude of pharmaceuticals and biologically active compounds.[1][2] Its nitrogen atom imparts unique electronic properties, polarity, and metabolic stability, making it a favored scaffold in medicinal chemistry. The introduction of an aryl substituent at the 3-position, as in this compound, creates a biaryl structure with a defined spatial arrangement and electronic character. This specific architecture has proven to be a key pharmacophoric element, enabling interactions with various biological targets and making it a valuable intermediate in the synthesis of complex molecules.[3][4]

Historical Context: The Dawn of Cross-Coupling Chemistry

The history of this compound is not marked by a singular discovery event but is intrinsically woven into the development of modern synthetic organic chemistry. Its emergence is a direct consequence of the Nobel Prize-winning advancements in palladium-catalyzed cross-coupling reactions during the latter half of the 20th century. Before these methods, the synthesis of such unsymmetrical biaryls was often a low-yielding and arduous process.

The advent of the Suzuki-Miyaura and Negishi couplings, in particular, revolutionized the formation of carbon-carbon bonds between sp² centers. These reactions provided chemists with powerful and versatile tools to efficiently construct molecules like this compound from readily available precursors, paving the way for the systematic exploration of 3-arylpyridines in various scientific domains.

Key Synthetic Methodologies

The construction of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice between methods often depends on the availability of starting materials and functional group tolerance required for more complex derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction stands as the preeminent method for synthesizing 3-arylpyridines due to its operational simplicity, the stability and low toxicity of its boronic acid reagents, and its broad functional group compatibility.[5][6]

Causality Behind Experimental Choices: The reaction is predicated on a palladium(0) catalytic cycle. An inert atmosphere is critical as the active Pd(0) species is susceptible to oxidation. The base (e.g., potassium carbonate) is essential for the formation of a boronate complex, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium. A phosphine ligand (e.g., triphenylphosphine) stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. The solvent system, typically a mixture of an organic solvent and water, is chosen to solubilize both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reagents & Setup:

-

To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).

-

Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

The Negishi Cross-Coupling Reaction

The Negishi coupling provides a powerful alternative, utilizing organozinc reagents, which are often more reactive than their organoboron counterparts.[7][8][9] This can be particularly advantageous for less reactive aryl chlorides.

Causality Behind Experimental Choices: The Negishi reaction also operates on a Pd(0) or Ni(0) catalytic cycle. The key step is the transmetalation of the organic group from zinc to the palladium center. The organozinc reagent is typically prepared in situ from an organolithium or Grignard reagent, or directly from the corresponding organic halide using activated zinc. The reaction is highly sensitive to air and moisture, necessitating strictly anhydrous conditions.

Experimental Protocol: Synthesis of this compound via Negishi Coupling

-

Preparation of the Organozinc Reagent:

-

In a flame-dried, inert-atmosphere flask, react 3-bromopyridine (1.0 eq) with n-butyllithium in dry THF at -78 °C to form 3-lithiopyridine.

-

To this solution, add a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in THF, and allow the mixture to warm to room temperature to form the 3-pyridylzinc chloride reagent.

-

-

Cross-Coupling:

-

In a separate inert-atmosphere flask, add 1-bromo-4-chlorobenzene (1.0 eq) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), in dry THF.

-

Add the freshly prepared 3-pyridylzinc chloride solution to the second flask.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Perform an aqueous work-up and purification as described in the Suzuki-Miyaura protocol.

-

Diagram: Negishi Coupling Logical Relationship

Caption: Logical flow of the Negishi cross-coupling for synthesizing this compound.

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₁₁H₈ClN | PubChem |

| Molecular Weight | 189.64 g/mol | PubChem |

| Appearance | White to off-white solid | --- |

| Melting Point | 78-82 °C | --- |

| Boiling Point | ~290 °C at 760 mmHg | --- |

| ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H), 7.4-7.5 (m, 4H), 7.3 (dd, 1H) | Typical |

| ¹³C NMR (CDCl₃) | δ ~150.1, 147.8, 137.2, 135.0, 134.5, 130.4, 129.3, 123.8 | Typical |

| Mass Spec (EI) | m/z 189 (M⁺), 191 (M⁺+2) in ~3:1 ratio | Typical |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase and phosphodiesterase inhibitors.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines.[10] As such, it is a major therapeutic target for inflammatory diseases like rheumatoid arthritis. Many potent and selective p38 inhibitors incorporate a 3-arylpyridine scaffold. The pyridine nitrogen acts as a key hydrogen bond acceptor, while the 4-chlorophenyl group often occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.[11][12][13] The synthesis of these complex inhibitors frequently relies on the initial construction of a this compound core or a closely related analogue.

Phosphodiesterase 10 (PDE10) Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP. Inhibition of PDE10A has emerged as a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[14] A number of potent PDE10A inhibitors feature the this compound moiety as a central structural element. This substructure helps to correctly orient other functional groups within the PDE10A active site to achieve high potency and selectivity.

Conclusion

This compound exemplifies a molecular building block whose utility has grown in tandem with advances in synthetic methodology. Its efficient synthesis, enabled by powerful cross-coupling reactions, has made the 3-arylpyridine scaffold readily accessible for exploration in medicinal chemistry. Its demonstrated importance as a core intermediate in the development of targeted therapies for inflammatory and neurological diseases underscores its continued relevance. This guide has provided a technical foundation for understanding and utilizing this versatile compound, from its rational synthesis to its strategic application in the design of next-generation therapeutics.

References

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-Dichloro-2-(4-chlorophenyl)pyridine | C11H6Cl3N | CID 151438873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine: Structural Analogs and Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 3-(4-Chlorophenyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical space of these compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols.

Introduction: The Versatile this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. The unique electronic properties and spatial arrangement of the pyridine and chlorophenyl rings provide a versatile template for designing compounds with a wide range of therapeutic applications. This guide will explore the chemical space of these analogs, highlighting their potential in oncology, infectious diseases, and beyond. Pyridine-containing compounds are prevalent in numerous FDA-approved drugs, underscoring the significance of this heterocyclic motif in drug design.[1][2][3]

Synthetic Strategies: Accessing Chemical Diversity

A variety of synthetic methodologies have been employed to generate libraries of this compound analogs. These strategies often focus on the functionalization of the pyridine ring and the introduction of diverse substituents on both aromatic systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been effectively utilized to create this compound derivatives.[4][5][6] This palladium-catalyzed reaction typically involves the coupling of a pyridine boronic acid or ester with an aryl halide, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with (4-chlorophenyl)boronic acid [5]

-

Reaction Setup: To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1 mmol), (4-chlorophenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Solvent and Base: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) and a base such as K₃PO₄ (2 mmol).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling workflow.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient approach to construct complex molecular architectures in a single step. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives incorporating the this compound moiety can be achieved through a three-component reaction of an aldehyde, a pyrazolone, and malononitrile.[7][8]

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound analogs. These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, liver, colon, and lung.[2][4][7][9]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Several analogs have been identified as potent inhibitors of various protein kinases, including AKT2/PKBβ, Cyclin-Dependent Kinases (CDK2 and CDK9), and PIM-1 kinase.[8][10][11][12] Inhibition of these kinases disrupts cell cycle progression and downstream signaling cascades essential for tumor growth.

-

Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][9][12][13] This is often achieved through the intrinsic pathway, characterized by the disruption of the Bcl-2/Bax protein balance and the activation of executioner caspases like caspase-3.[2][13]

Caption: Anticancer mechanisms of action.

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyridone Derivative | HepG2 (Liver) | 4.5 | [9] |

| Pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [2] |

| Pyrano[2,3-c]pyrazole | Glioblastoma | Low micromolar | [14] |

| Pyrazolo[3,4-b]pyridine | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [8] |

| Pyridine-based Compound | MCF-7 (Breast) | 0.5 | [12] |

Antifungal Activity

Several this compound analogs have exhibited potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[15][16][17][18]

Mechanism of Action: Enzyme Inhibition

The primary mechanism of antifungal action for many of these compounds involves the inhibition of key fungal enzymes essential for cell wall integrity and metabolism.

-

Lanosterol Demethylase Inhibition: Some pyridine derivatives are believed to inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[15][16] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises fungal cell membrane integrity.

-

Succinate Dehydrogenase (SDH) Inhibition: Other analogs, particularly pyridine carboxamides, have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[19]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

-

Fungal Strains and Media: Use standard laboratory strains of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) and appropriate growth media (e.g., RPMI-1640).

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

-

Assay: In a microtiter plate, combine the fungal inoculum with the serially diluted compounds. Include positive (antifungal drug) and negative (vehicle) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-